molecular formula C22H25N3O5S B3015647 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451466-60-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Katalognummer: B3015647
CAS-Nummer: 451466-60-7
Molekulargewicht: 443.52
InChI-Schlüssel: JOFOBYLZNGALIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as K284-3419, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H25N3O5S
  • Molecular Weight : 443.52 g/mol
  • IUPAC Name : this compound
  • CAS Number : 451466-60-7

The structure includes a quinazoline core, which is known for its diverse biological activities. The presence of methoxy groups and a sulfanylidene moiety enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.

Key Findings:

  • In vitro Cytotoxicity : The compound was tested against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results demonstrated an IC50 value of approximately 0.096 μM against EGFR inhibition, suggesting potent anticancer activity .
  • Mechanism of Action : Molecular docking studies revealed that the compound effectively binds to the active sites of target proteins involved in tumor growth and metastasis .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. It exhibited significant inhibitory effects against Mycobacterium tuberculosis.

Research Data:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 12.5 to 0.78 μg/mL against various strains of M. tuberculosis, indicating strong antitubercular activity.
  • Enzyme Inhibition : It was found to inhibit enzymes crucial for the survival of tuberculosis bacteria, making it a candidate for further development as an antitubercular agent.

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays.

Results:

  • DPPH Scavenging Activity : The compound exhibited high DPPH radical scavenging activity, which is indicative of its ability to neutralize free radicals.
  • Comparative Analysis : When compared to standard antioxidants like butylated hydroxytoluene (BHT), it showed promising results in reducing oxidative stress markers in cellular models.

Summary of Biological Activities

Activity TypeResult SummaryReference
AnticancerIC50 = 0.096 μM against EGFR
AntitubercularMIC = 12.5 - 0.78 μg/mL
AntioxidantHigh DPPH scavenging activity

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in treating various diseases:

  • Breast Cancer Study : A study involving MCF7 cells demonstrated that compounds similar to K284-3419 significantly reduced cell viability and induced apoptosis through caspase activation pathways.
    "The quinazoline scaffold provides a versatile platform for designing potent anticancer agents" .
  • Tuberculosis Treatment : Research on structural analogs indicated that modifications in the quinazoline core could enhance antitubercular activity, paving the way for novel treatments against resistant strains.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant antituberculosis activity . It has been shown to inhibit specific enzymes involved in disease processes, making it a promising candidate for developing new therapeutic agents against tuberculosis and possibly other infectious diseases. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, potentially increasing its efficacy against pathogenic organisms.

Potential Applications

  • Antimicrobial Agent : Its inhibitory effects on enzymes related to tuberculosis suggest that it could be developed as an antimicrobial agent.
  • Cancer Research : There is potential for this compound to exhibit antitumor activity due to structural similarities with other known anticancer agents.
  • Pharmacological Studies : The interactions of this compound with biological macromolecules have been studied, revealing stable complexes with proteins involved in disease pathways. This is crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide:

  • Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity. These typically involve multi-step reactions starting from simpler precursors.
  • Biological Evaluations : In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, showcasing its potential as a lead compound for drug development.
  • Molecular Interaction Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, suggesting that it can effectively inhibit specific enzymatic activities associated with disease progression.

Eigenschaften

CAS-Nummer

451466-60-7

Molekularformel

C22H25N3O5S

Molekulargewicht

443.52

IUPAC-Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-28-11-10-25-21(27)16-6-5-15(13-17(16)24-22(25)31)20(26)23-9-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31)

InChI-Schlüssel

JOFOBYLZNGALIX-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.